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Compound of Interest |

N-Butyl-2-chloro-N-
Compound Name:
methylnicotinamide

CAS No.: 1016761-54-8

Cat. No.: B3023246

. J

To: Researchers, scientists, and drug development professionals
From: Gemini, Senior Application Scientist

Subject: Comprehensive Analysis of CAS Number 546116-80-7: Properties and Potential
Applications

Introduction

This technical guide serves as a comprehensive resource on the chemical substance identified
by CAS (Chemical Abstracts Service) number 546116-80-7. The objective of this document is
to provide a thorough understanding of its properties and explore its potential uses within the
fields of research, particularly in drug development. However, initial investigations have
revealed a significant challenge: the provided CAS number, 546116-80-7, does not correspond
to any publicly available information in chemical databases or scientific literature.

This lack of accessible data presents a unique situation. The number may represent a novel,
recently synthesized compound that has not yet been publicly disclosed, an internal proprietary
identifier not intended for public use, or a potential data entry error.

Given the absence of direct information, this guide will pivot to a methodological framework. It
will outline the necessary steps and experimental workflows that our team of application
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scientists would typically employ to characterize a novel chemical entity. This approach will
provide you, our scientific audience, with a robust blueprint for how to approach the analysis of
a previously uncharacterized substance, using CAS number 546116-80-7 as a hypothetical
case study.

Part 1: The Investigative Workflow for an
Unidentified Compound

When faced with a novel chemical entity, a structured and multi-faceted approach is critical to
elucidate its fundamental properties and potential applications. The following workflow
represents a logical progression of experiments designed to build a comprehensive profile of
the compound.

Structural Elucidation and Purity Assessment

The foundational step is to determine the precise chemical structure and assess the purity of
the sample. This is paramount as impurities can significantly confound downstream biological
and pharmacological assays.

Experimental Protocol: Structural and Purity Analysis

e Mass Spectrometry (MS):
o Objective: To determine the molecular weight of the compound.
o Methodology:

1. Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol,
acetonitrile).

2. Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

3. Acquire data in both positive and negative ionization modes to identify the parent ion
peak ([M+H]* or [M-H]").

4. The accurate mass measurement will provide the elemental composition.
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o Causality: High-resolution mass spectrometry provides a highly accurate mass
measurement, which is crucial for determining the elemental formula of the unknown
compound.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To determine the chemical structure and connectivity of atoms.
o Methodology:

1. Dissolve a sufficient amount of the sample (typically 1-10 mg) in a deuterated solvent
(e.g., CDCls, DMSO-ds).

2. Acquire a suite of NMR spectra:
» H NMR: To identify the number and types of protons.
» 13C NMR: To identify the number and types of carbon atoms.
= 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.

o Causality: The combination of 1D and 2D NMR experiments allows for the unambiguous
assignment of the chemical structure.

» High-Performance Liquid Chromatography (HPLC):
o Objective: To assess the purity of the compound.
o Methodology:

1. Develop a suitable HPLC method, optimizing the mobile phase, column, and detection
wavelength.

2. Inject a known concentration of the sample.

3. Analyze the resulting chromatogram to determine the percentage of the main peak
relative to any impurity peaks.
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o Causality: HPLC provides a quantitative measure of purity, which is essential for ensuring
the reliability of subsequent biological data.

Diagram: Structural Elucidation Workflow
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Caption: Workflow for the structural elucidation and purity assessment of a novel compound.

Part 2: Physicochemical and In Vitro Profiling

Once the structure is confirmed, the next phase involves characterizing the compound's
fundamental physicochemical properties and its initial biological activity. This data is crucial for
understanding its potential as a drug candidate.

Physicochemical Properties

Table: Key Physicochemical Parameters to Determine
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Property Experimental Method Rationale
Determines the compound's
- Kinetic or thermodynamic ability to be dissolved,
Solubility - ) ] )
solubility assays impacting formulation and
bioavailability.
Measures lipophilicity, which
Shake-flask method or influences cell membrane
LogP/LogD ) o -
computational prediction permeability and off-target
effects.
] o Determines the ionization state
Potentiometric titration or UV- ) ]
pKa at different pH values, affecting

Vis spectroscopy

absorption and distribution.

Chemical Stability

HPLC-based stability assays at

various pH and temperatures

Assesses the compound's
shelf-life and stability in

physiological conditions.

In Vitro Biological Screening

A broad, high-throughput screening approach is often employed to identify the compound's

primary biological target(s).

Experimental Protocol: High-Throughput Screening (HTS)

o Objective: To identify potential biological targets from a large panel of assays.

e Methodology:

1. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

2. Utilize a contract research organization (CRO) or an in-house screening platform to test
the compound against a diverse panel of targets (e.g., kinases, GPCRs, ion channels).

3. The compound is typically tested at a single high concentration (e.g., 10 uM) in initial

screens.
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o Data Analysis:

o Hits are identified based on a predefined activity threshold (e.g., >50% inhibition or
activation).

o The "Z-factor" is a statistical parameter used to assess the quality of the HTS assay.

Diagram: In Vitro Profiling Funnel

Broad Screening

High-Throughput Screen
(e.g., >400 targets)

Primary Hits

Hit Confirmation % Dose-Response

IC50/EC50 Determination

Confirmed Hits

Mechanism of|Action Studies

Target Engagement & Pathway Analysis

Click to download full resolution via product page

Caption: A tiered approach to in vitro screening, from broad target identification to detailed
mechanism of action studies.

Part 3: Advanced Characterization and Preclinical
Development
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For promising lead compounds, a more in-depth analysis is required to assess their potential
for in vivo efficacy and safety.

Cellular and In Vivo Target Engagement

It is critical to confirm that the compound interacts with its intended target in a cellular and,
ultimately, an in vivo context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
o Objective: To measure target engagement in intact cells.
e Methodology:
1. Treat cells with the compound or a vehicle control.
2. Heat the cell lysates to a range of temperatures.
3. Analyze the soluble fraction of the target protein by Western blot or mass spectrometry.

o Causality: Ligand binding stabilizes the target protein, leading to a higher melting
temperature, which can be detected by CETSA.

In Vivo Pharmacokinetics and Efficacy

The final stage of preclinical assessment involves evaluating the compound's behavior in a
living organism.

Table: Key In Vivo Studies
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Study Type Objective Key Parameters Measured

To understand the absorption,
o distribution, metabolism, and )
Pharmacokinetics (PK) ) Cmax, Tmax, AUC, half-life
excretion (ADME) of the

compound.

To determine if the compound
_ _ has the desired therapeutic _ - _
Efficacy Studies ) ] Disease-specific endpoints
effect in a relevant animal

model of disease.

To assess the safety profile of Maximum tolerated dose

Toxicology Studies - _—
the compound. (MTD), organ-specific toxicities

Conclusion

While the identity of CAS number 546116-80-7 remains elusive, this guide provides a
comprehensive and scientifically rigorous framework for the characterization of any novel
chemical entity. The described workflows, from initial structural elucidation to in vivo efficacy
studies, represent a best-practice approach in modern drug discovery and development.
Should information regarding the identity and availability of CAS number 546116-80-7 become
public, our team is prepared to initiate this investigative process to unlock its full scientific and

therapeutic potential.

References

As no specific information could be found for CAS number 546116-80-7, a list of general
references for the methodologies described would be provided in a typical technical guide.
These would include authoritative sources on analytical chemistry, high-throughput screening,

and preclinical drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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